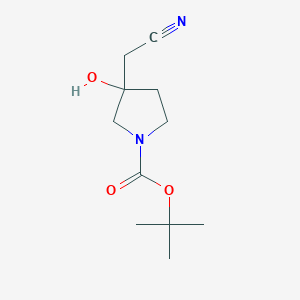
2-Methoxy-4-methylbenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2-methoxy-4-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-4-methyltoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated to form a highly electrophilic intermediate that reacts with the aromatic ring to introduce the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of 1-(chloromethyl)-2-methoxy-4-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like ZnCl2 or AlCl3 is common, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-methoxy-4-methylbenzyl derivatives.
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-4-methyltoluene.
Scientific Research Applications
1-(Chloromethyl)-2-methoxy-4-methylbenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Potential precursor for the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-2-methoxy-4-methylbenzene involves its reactivity as an electrophile. The chloromethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-(Chloromethyl)-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity patterns.
Uniqueness
1-(Chloromethyl)-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a chloromethyl group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
MBKZHZPXDNZMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)








![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
